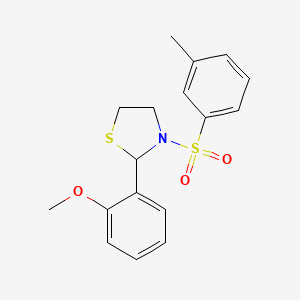

2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine

Descripción

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-13-6-5-7-14(12-13)23(19,20)18-10-11-22-17(18)15-8-3-4-9-16(15)21-2/h3-9,12,17H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOVQUCOWZYQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine typically involves the reaction of 2-methoxybenzaldehyde with m-tolylsulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:

Solvent: Common solvents used are dichloromethane or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Análisis De Reacciones Químicas

Chemical Reactions of Thiazolidines

Thiazolidines can participate in various chemical reactions, including alkylation, acylation, and cyclization reactions. For example, thiazolidine-2,4-diones can be alkylated with butyryl ciprofloxacin to form hybrids with potential anticancer activities .

Reaction Types

-

Alkylation : Thiazolidine-2,4-diones can be alkylated with various alkylating agents to form derivatives with different biological activities.

-

Acylation : Thiazolidines can undergo acylation reactions to introduce acyl groups, which may modify their pharmacological properties.

-

Cyclization : Thiazolidines can participate in cyclization reactions to form more complex heterocyclic systems.

Potential Reactions of 2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine

Given the structural components of This compound , it is likely that this compound can undergo reactions typical of thiazolidines, such as nucleophilic substitution at the sulfonyl group or modifications at the methoxyphenyl moiety.

Potential Reaction Mechanisms

-

Nucleophilic Substitution :

-

The sulfonyl group could undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

-

Conditions: Presence of a base, suitable solvent.

-

-

Modification of the Methoxyphenyl Group :

-

The methoxy group could be modified through reactions like demethylation or methylation.

-

Conditions: Acidic or basic conditions depending on the desired modification.

-

Table 2: Biological Activities of Thiazolidine Derivatives

| Compound | Biological Activity | IC50 Values |

|---|---|---|

| Thiazolidine-2,4-dione Hybrids | Anticancer | 25.4 ± 1.43 µM |

| Benzimidazole-Thiazolidine Hybrids | Anticancer | Promising Activity |

Aplicaciones Científicas De Investigación

Overview

2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention in various fields, particularly in medicinal chemistry and drug development. This compound features a unique structure that may confer specific biological activities, making it a candidate for further research and application.

Medicinal Chemistry

The thiazolidine framework is known for its diverse medicinal properties. Research indicates that derivatives of thiazolidines can exhibit significant anticancer , antibacterial , and anti-inflammatory activities. The specific structure of this compound may enhance these properties due to the presence of methoxy and sulfonyl groups.

- Anticancer Activity: Studies have shown that thiazolidine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated effective inhibition against breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner . The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

- Antibacterial Properties: Thiazolidine derivatives have also been explored for their potential antibacterial effects. The structural features of this compound may contribute to its ability to interact with bacterial enzymes or cell membranes, leading to antimicrobial activity.

Drug Discovery

Given its biological activity, this compound serves as a valuable lead in drug discovery programs. Its unique chemical structure allows for modifications that can optimize efficacy and reduce toxicity. Researchers are exploring its potential as a scaffold for developing new pharmaceuticals targeting various diseases.

Industrial Applications

In addition to its medicinal applications, this compound may find use in the production of specialty chemicals or as an intermediate in industrial syntheses. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

Case Studies

Several studies highlight the potential applications of thiazolidine derivatives:

- A study focused on hybrid compounds containing thiazolidines demonstrated promising anticancer activity against breast cancer cell lines, with certain derivatives showing IC50 values indicating strong inhibitory potential . This suggests that modifications to the thiazolidine structure could yield compounds with enhanced therapeutic profiles.

- Another investigation into thiazolidinone derivatives revealed their effectiveness against gastric and colon cancer cell lines, emphasizing the importance of structural diversity in enhancing biological activity .

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The methoxyphenyl and tolylsulfonyl groups may play a role in binding to target proteins or enzymes, influencing their activity and leading to the observed effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural features and biological activities of 2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine with similar compounds:

Key Observations:

The meta-substituted sulfonyl group in the target compound vs. para-substituted analogs () alters electronic distribution, possibly influencing solubility and receptor interactions .

Core Structure Differences: The thiazolidine core (saturated ring) in the target compound contrasts with the thiazolidinone (oxidized, ketone-containing) core in ’s derivatives. Thiazolidinones exhibit enhanced hydrogen-bonding capacity, which may explain their pronounced antitumor activity .

Functional Group Contributions :

Pharmacological and Physicochemical Properties

- Antitumor Potential: highlights that 3-(2-methoxyphenyl)-4-thiazolidinone derivatives inhibit tumor growth and metastasis, suggesting that the 2-methoxyphenyl moiety is critical for bioactivity. However, the target compound’s thiazolidine core (lacking a ketone) may reduce efficacy unless compensated by the sulfonyl group’s stabilizing effects .

- Solubility and Bioavailability: The m-tolylsulfonyl group likely improves solubility in nonpolar environments compared to the p-tolylsulfonyl group (), which has a more symmetric electronic distribution. This could enhance membrane permeability in drug delivery applications .

Actividad Biológica

2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine, a thiazolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound features a thiazolidine core, which is known for diverse medicinal properties, including anticancer, antibacterial, and anti-inflammatory effects. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets and pathways. The presence of methoxyphenyl and tolylsulfonyl groups suggests potential binding to target proteins or enzymes, influencing their activity and leading to observed pharmacological effects.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study on novel thiazolidin-2-imines demonstrated good inhibition of mushroom tyrosinase, a key enzyme in melanin production, with IC50 values indicating strong inhibitory potential . This suggests that similar derivatives may also affect cancer cell proliferation.

Antimicrobial Properties

Thiazolidine derivatives are recognized for their antimicrobial activities. A systematic review highlighted the antibacterial and antifungal properties of thiazolidin-4-ones, with some derivatives demonstrating effectiveness against resistant strains of bacteria . The compound's structural features may contribute to its ability to disrupt microbial cell walls or inhibit essential enzymatic processes.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Thiazolidines have been shown to exhibit antioxidant activity through various mechanisms, including free radical scavenging and metal ion chelation . This activity can be beneficial in preventing cellular damage in various pathological conditions.

Study on Tyrosinase Inhibition

A recent study focused on the synthesis and biological evaluation of thiazolidine derivatives for tyrosinase inhibition revealed that certain compounds exhibited significant inhibitory effects (IC50 values ranging from 1.151 to 2.079 μM) compared to standard inhibitors like kojic acid (IC50 = 16.031 μM) . This highlights the potential of thiazolidine derivatives in cosmetic and therapeutic applications targeting hyperpigmentation.

Anticancer Evaluation

In another study examining the antiproliferative effects of thiazole-based compounds, several derivatives demonstrated potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values significantly lower than those of established chemotherapeutics . This underscores the therapeutic promise of thiazolidine derivatives in oncology.

Data Tables

Q & A

Q. What methodological approaches are recommended for synthesizing 2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, such as condensation of substituted aldehydes with thiazolidinone precursors. Key steps include:

- Electrophilic substitution : Use phenylisothiocyanate to functionalize intermediates (e.g., 3-oxo-propionitriles) under basic conditions .

- Solvent selection : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates and facilitate reaction monitoring via thin-layer chromatography (TLC) .

- Purification : Column chromatography with silica gel is critical for isolating pure dispirophosphazene derivatives, as demonstrated in analogous thiazolidine syntheses .

- Optimization : Adjust stoichiometric ratios (e.g., triethylamine as a base) and reaction times (e.g., 72 hours at room temperature) to maximize yields .

Q. How can structural characterization of this compound be systematically performed?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR spectroscopy : Assign proton environments for the methoxyphenyl and m-tolylsulfonyl groups, with attention to diastereotopic protons in the thiazolidine ring .

- X-ray crystallography : Resolve stereochemical ambiguities and confirm the sulfonyl-thiazolidine linkage, as applied to structurally related spirocyclic phosphazenes .

- Mass spectrometry : Validate molecular weight (expected ~350–400 g/mol range) and fragmentation patterns using high-resolution MS .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for biological targets?

- Molecular docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., cycloxygenase or kinases) by aligning the methoxyphenyl group in hydrophobic pockets .

- DFT calculations : Analyze electron density maps to assess the sulfonyl group’s electrophilic character, which may influence binding affinity .

- ADMET prediction : Tools like SwissADME can estimate LogP (~2.6–3.1 based on analogs ) and blood-brain barrier permeability to guide therapeutic potential.

Q. What experimental strategies address contradictions in reported biological activity data?

- Dose-response assays : Replicate studies across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects .

- Metabolic stability tests : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .

- Comparative SAR : Synthesize analogs (e.g., replacing m-tolylsulfonyl with p-toluenesulfonyl) to isolate contributions of substituents to activity .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- pH stability profiling : Use HPLC to monitor degradation in buffers (pH 1–13) over 24–72 hours. The sulfonyl group may hydrolyze under strongly acidic/basic conditions .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (estimated >200°C based on analogs ) to guide storage protocols.

- Light sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation; store samples in amber vials if λmax < 400 nm .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.